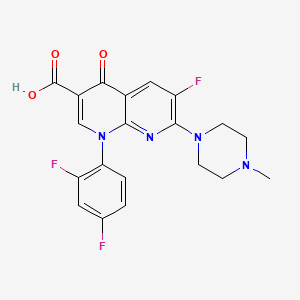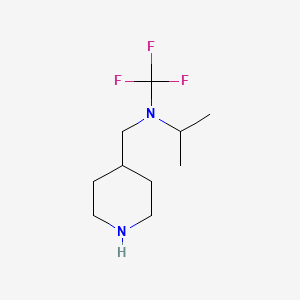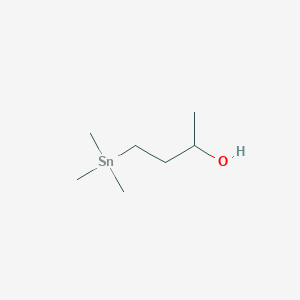
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is a synthetic compound that belongs to the class of fluoroquinolone antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used to treat various bacterial infections. The presence of the piperazine ring and the naphthyridine core contributes to its potent antibacterial properties.
Métodos De Preparación
The synthesis of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid involves several steps. One common synthetic route includes the following steps:
Formation of the naphthyridine core: This is typically achieved through a cyclization reaction involving appropriate precursors.
Introduction of the fluoro and difluorophenyl groups: These groups are introduced through nucleophilic substitution reactions.
Attachment of the piperazine ring: This step involves the reaction of the intermediate compound with 4-methylpiperazine under suitable conditions.
Final oxidation and carboxylation: The final steps involve oxidation and carboxylation to obtain the desired compound.
Industrial production methods often involve optimization of these steps to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The fluoro and difluorophenyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines .
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of fluoroquinolones.
Biology: The compound is used in studies investigating bacterial resistance mechanisms.
Medicine: It is employed in the development of new antibacterial agents and in clinical trials for treating bacterial infections.
Industry: The compound is used in the formulation of antibacterial drugs and in quality control processes
Mecanismo De Acción
The antibacterial activity of 1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid is primarily due to its ability to inhibit bacterial DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication and transcription in bacteria. By inhibiting these enzymes, the compound prevents bacterial cell division and leads to cell death. The presence of the fluoro and difluorophenyl groups enhances its binding affinity to the target enzymes .
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid can be compared with other fluoroquinolones such as ciprofloxacin, levofloxacin, and moxifloxacin. While all these compounds share a similar mechanism of action, this compound is unique due to its specific substitution pattern, which may confer different pharmacokinetic properties and spectrum of activity .
Similar Compounds
- Ciprofloxacin
- Levofloxacin
- Moxifloxacin
- Norfloxacin
- Ofloxacin
Propiedades
Número CAS |
100490-71-9 |
|---|---|
Fórmula molecular |
C20H17F3N4O3 |
Peso molecular |
418.4 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-6-fluoro-7-(4-methylpiperazin-1-yl)-4-oxo-1,8-naphthyridine-3-carboxylic acid |
InChI |
InChI=1S/C20H17F3N4O3/c1-25-4-6-26(7-5-25)19-15(23)9-12-17(28)13(20(29)30)10-27(18(12)24-19)16-3-2-11(21)8-14(16)22/h2-3,8-10H,4-7H2,1H3,(H,29,30) |
Clave InChI |
QFUBYXFSFVLOER-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![7-(Bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13947608.png)


![2-(7-Amino-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13947613.png)
![3-[(1-Bromoprop-2-en-1-yl)oxy]propane-1,2-diol](/img/structure/B13947622.png)
![2(1h)-Pyridinone,1-(2,3-dihydro-1h-indolyl)-4-methyl-3-[3-(1-piperidinyl)-7-isoquinolinyl]-](/img/structure/B13947629.png)
![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)-3-methylbutan-1-one](/img/structure/B13947637.png)





